molecular formula C7H8BrNOS B1285125 5-bromo-N-ethylthiophene-2-carboxamide CAS No. 908518-19-4

5-bromo-N-ethylthiophene-2-carboxamide

Cat. No.: B1285125
CAS No.: 908518-19-4
M. Wt: 234.12 g/mol
InChI Key: MCZJXRSQHCIODB-UHFFFAOYSA-N
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Description

Chemical Structure: 5-Bromo-N-ethylthiophene-2-carboxamide (CAS 908518-19-4) is a thiophene-based carboxamide derivative with a bromine substituent at position 5 of the thiophene ring and an ethyl group attached to the carboxamide nitrogen. Its molecular formula is C₇H₈BrNOS, with a molecular weight of 234.12 g/mol .

Properties

IUPAC Name

5-bromo-N-ethylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c1-2-9-7(10)5-3-4-6(8)11-5/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZJXRSQHCIODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589329
Record name 5-Bromo-N-ethylthiophene-2-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908518-19-4
Record name 5-Bromo-N-ethylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-N-ethyl-2-thiophenecarboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-ethylthiophene-2-carboxamide typically involves the bromination of N-ethylthiophene-2-carboxamide. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-ethylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene ring .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of thiophene, including 5-bromo-N-ethylthiophene-2-carboxamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH), which is crucial for the metabolic reprogramming of cancer cells. Inhibition of LDH has been linked to reduced cellular proliferation and increased apoptosis in various cancer cell lines, including MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma) .

2. Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity against various bacterial strains. Research has indicated that thiophene derivatives can inhibit Gram-positive bacteria effectively. The presence of the thiophene moiety enhances this antimicrobial activity, making it a candidate for developing new antibacterial agents .

3. Enzyme Inhibition
this compound is being investigated for its ability to inhibit specific enzymes involved in metabolic diseases. For instance, it may affect 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a role in cortisol metabolism. Structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring can enhance the compound's inhibitory effects against these enzymes .

Material Science Applications

1. Organic Electronics
The electronic properties of thiophene compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The synthesis of regioregular thiophene-based polymers has been explored for their potential use in creating efficient electronic devices .

Agrochemical Applications

This compound can serve as a precursor for synthesizing various agrochemicals, including herbicides and insecticides. Its derivatives have been investigated for efficacy in controlling agricultural pests and weeds, contributing to sustainable agricultural practices .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer agents, antimicrobial agentsInhibits LDH; effective against Gram-positive bacteria
Material ScienceOrganic electronicsPotential use in OLEDs and OPVs
AgrochemicalsHerbicides, insecticidesEfficacy in pest control

Case Studies and Research Findings

1. Antitumor Activity
A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against lung cancer cell lines (A549, HCC827). The IC50 values ranged from 8μg/mL to 16μg/mL, indicating potential for further development as anticancer agents .

2. Antimicrobial Evaluation
In another investigation, related compounds were tested against Staphylococcus aureus and Bacillus subtilis. Results indicated that the presence of a bromine atom significantly enhanced antimicrobial activity compared to non-brominated analogs .

3. Mechanistic Insights
Research has shown that thiophene derivatives can disrupt cellular processes such as tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism was similarly observed in studies involving this compound .

Mechanism of Action

The mechanism of action of 5-bromo-N-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Carboxamide Nitrogen

Compound Name CAS Number Substituent on Nitrogen Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Bromo-N-ethylthiophene-2-carboxamide 908518-19-4 Ethyl C₇H₈BrNOS 234.12 Moderate lipophilicity; versatile in medicinal chemistry
5-Bromo-N,N-dimethylthiophene-2-carboxamide 474711-51-8 Dimethyl C₇H₈BrNOS 234.12 Reduced hydrogen bonding capacity due to methyl groups; potential steric hindrance
N-Allyl-5-bromothiophene-2-carboxamide 392238-35-6 Allyl C₈H₈BrNOS 246.13 Allyl group enables polymer cross-linking or radical reactions
5-Bromo-N-propylthiophene-2-carboxamide 908494-85-9 Propyl C₈H₁₀BrNOS 248.14 Increased lipophilicity; may enhance membrane permeability

Key Observations :

  • Ethyl vs.
  • Allyl vs. Alkyl Chains : The allyl group introduces unsaturation, enabling participation in click chemistry or polymerization, unlike saturated ethyl or propyl chains.

Core Heterocyclic Modifications

Compound Name CAS Number Core Structure Key Substituents Molecular Weight (g/mol) Applications
This compound 908518-19-4 Thiophene Bromine (C5), ethyl carboxamide 234.12 Pharmaceutical intermediates
5-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide 391224-26-3 Benzothiophene fused with tetrahydro ring Cyano, methyl, tetrahydrobenzothiophene 333.24 Enhanced aromatic stability; potential kinase inhibition
5-Bromo-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide 477546-49-9 Thiophene + oxazole Oxazole (electron-deficient) 257.11 Electrophilic reactivity in agrochemicals
5-Bromo-N-(3-methoxyphenyl)benzo[b]thiophene-2-carboxamide 2712585-69-6 Benzothiophene Methoxyphenyl 362.24 Enhanced π-π stacking in drug design

Key Observations :

  • Benzothiophene vs. Thiophene : Benzothiophene derivatives (e.g., CAS 391224-26-3) exhibit extended conjugation, improving stability and binding affinity in biological systems.
  • Oxazole vs. Thiophene : The oxazole ring (CAS 477546-49-9) introduces electronegativity, altering electronic properties and hydrogen bonding capacity compared to thiophene.

Pharmacological and Material Science Relevance

A. Medicinal Chemistry
  • This compound : The ethyl group optimizes solubility and target engagement, making it a candidate for protease or kinase inhibitors.
  • Pyridinyl Derivatives (e.g., CAS 1468774-80-2): The pyridine ring introduces basic nitrogen, improving aqueous solubility and bioavailability .
B. Material Science
  • Allyl-Substituted Analogues (e.g., CAS 392238-35-6): Suitable for cross-linking in conductive polymers due to unsaturated bonds.
  • Cyano-Substituted Derivatives (e.g., CAS 391224-26-3): Serve as precursors for functionalization via nitrile chemistry .

Biological Activity

5-Bromo-N-ethylthiophene-2-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Bromination of Thiophene : Thiophene is treated with bromine to introduce the bromine atom at the 5-position.
  • Formation of Carboxamide : The resulting brominated thiophene is reacted with ethylamine to form the carboxamide group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. Notably, it has shown significant activity against resistant strains such as Klebsiella pneumoniae and Salmonella Typhi.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 0.39 μg/mL against Klebsiella pneumoniae ST147, indicating potent antibacterial activity .
  • Mechanism of Action : The compound's mechanism is believed to involve interactions with bacterial proteins, leading to disruption of cellular functions. In silico studies suggest hydrogen bonding and hydrophobic interactions with target proteins .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies indicate that it may inhibit cancer cell proliferation through various pathways, although detailed mechanisms remain under investigation.

Case Studies and Experimental Results

  • Antibacterial Efficacy :
    • A study demonstrated that derivatives of thiophene compounds, including this compound, showed promising antibacterial activity with low MIC values against resistant strains .
    • Another research indicated that the compound could serve as a lead for developing new antibacterial agents due to its effectiveness against multi-drug resistant bacteria.
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to predict the binding affinity of this compound with various bacterial enzymes. These studies provide insights into how structural modifications could enhance its biological activity .

The precise mechanism of action for this compound is not fully elucidated but is thought to involve:

  • Target Interaction : The compound likely interacts with specific receptors or enzymes within microbial cells, leading to inhibition of growth or cell death.
  • Chemical Structure Influence : The presence of the bromine atom and the thiophene ring enhances its reactivity and potential binding affinity to biological targets.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC (μg/mL)Notes
AntibacterialKlebsiella pneumoniae ST1470.39Effective against resistant strains
AntibacterialSalmonella TyphiVariablePotential lead for new drug development
AnticancerVarious cancer cell linesUnder studyMechanism and efficacy still under research

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